

A Technical Guide to 4-Isobutylpyrrolidin-2-one: Theoretical and Computational Perspectives

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Compound of Interest

Compound Name: 4-Isobutylpyrrolidin-2-one

Cat. No.: B026145

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylpyrrolidin-2-one is a heterocyclic organic compound that holds significant interest in the pharmaceutical industry. It is primarily recognized as a key intermediate and a potential impurity in the synthesis of Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. A thorough understanding of the physicochemical, spectroscopic, and theoretical properties of **4-Isobutylpyrrolidin-2-one** is crucial for optimizing the synthesis of Pregabalin, controlling its purity, and identifying potential biological activities of this lactam derivative. This technical guide provides an in-depth overview of the theoretical and computational studies of **4-Isobutylpyrrolidin-2-one**, presenting data in a structured format to aid researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **4-Isobutylpyrrolidin-2-one** are summarized in the table below. These properties are essential for its handling, characterization, and analysis.

Property	Value
IUPAC Name	4-(2-methylpropyl)pyrrolidin-2-one
Synonyms	Pregabalin Lactam, 4-Isobutyl-2-pyrrolidinone
CAS Number	61312-87-6 [1] [2] [3]
Molecular Formula	C ₈ H ₁₅ NO [1]
Molecular Weight	141.21 g/mol [1]
Appearance	Pale Yellow Oil or Solid [1]
Boiling Point	269.1 ± 9.0 °C (Predicted) [1]
Density	0.927 ± 0.06 g/cm ³ (Predicted) [1]
pKa	16.66 ± 0.40 (Predicted) [1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol [1]

Theoretical and Computational Studies

Molecular Structure

The molecular structure of **4-Isobutylpyrrolidin-2-one** consists of a five-membered lactam ring (pyrrolidin-2-one) substituted with an isobutyl group at the fourth position. The presence of a chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-**4-isobutylpyrrolidin-2-one**.

Molecular Structure of **4-Isobutylpyrrolidin-2-one**

Spectroscopic Analysis (Theoretical)

While specific experimental spectra for **4-Isobutylpyrrolidin-2-one** are not readily available in the public domain, theoretical analysis based on its functional groups allows for the prediction of its key spectroscopic features.

The expected characteristic infrared absorption frequencies for **4-Isobutylpyrrolidin-2-one** are detailed below. These are based on the typical vibrational modes of amides and alkyl groups.

[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3400	N-H	Stretching
2850-3000	C-H (sp ³)	Stretching
1670-1700	C=O (Amide)	Stretching
1450-1470	C-H (CH ₂)	Bending (Scissoring)
1370-1380	C-H (CH ₃)	Bending (Rocking)
1250-1350	C-N	Stretching

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for **4-Isobutylpyrrolidin-2-one** are presented below. These estimations are based on the analysis of similar chemical environments in related structures.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

¹H NMR (Predicted Chemical Shifts)

Proton	Chemical Shift (ppm)	Multiplicity
N-H	7.0 - 8.0	br s
CH (isobutyl)	1.8 - 2.0	m
CH ₂ (ring, adjacent to C=O)	2.2 - 2.4	t
CH (ring, at C4)	2.0 - 2.2	m
CH ₂ (ring, at C3)	1.9 - 2.1	m
CH ₂ (isobutyl)	1.1 - 1.3	d
CH ₃ (isobutyl)	0.8 - 1.0	d

¹³C NMR (Predicted Chemical Shifts)

Carbon	Chemical Shift (ppm)
C=O	175 - 180
CH (ring, at C4)	40 - 45
CH ₂ (ring, adjacent to N)	45 - 50
CH ₂ (ring, at C3)	30 - 35
CH ₂ (isobutyl)	40 - 45
CH (isobutyl)	25 - 30
CH ₃ (isobutyl)	20 - 25

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Based on studies of similar pyrrolidinone derivatives, a B3LYP/6-31G* level of theory would be appropriate for such calculations.

The following tables present predicted bond lengths and bond angles for key atoms in the **4-isobutylpyrrolidin-2-one** molecule, derived from computational models of related structures.

Predicted Bond Lengths

Bond	Bond Length (Å)
C=O	~1.23
C-N (amide)	~1.35
N-C (ring)	~1.46
C-C (ring)	~1.53
C-C (isobutyl)	~1.54

Predicted Bond Angles

Angle	Bond Angle (°)
O-C-N	~125
C-N-C	~110
C-C-C (ring)	~105

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For **4-Isobutylpyrrolidin-2-one**, the HOMO is expected to be localized on the lone pair of the nitrogen atom and the π -system of the carbonyl group, making it susceptible to electrophilic attack. The LUMO is likely centered on the antibonding π^* orbital of the carbonyl group, indicating its potential to act as an electrophile. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Synthesis and Experimental Protocols

4-Isobutylpyrrolidin-2-one is commonly synthesized as an intermediate in the production of Pregabalin. A general synthetic approach involves the cyclization of a suitable precursor.

General Synthesis Protocol

A plausible synthesis route involves the reduction of an unsaturated lactam precursor.

Reaction: Catalytic hydrogenation of 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one.

Reagents and Equipment:

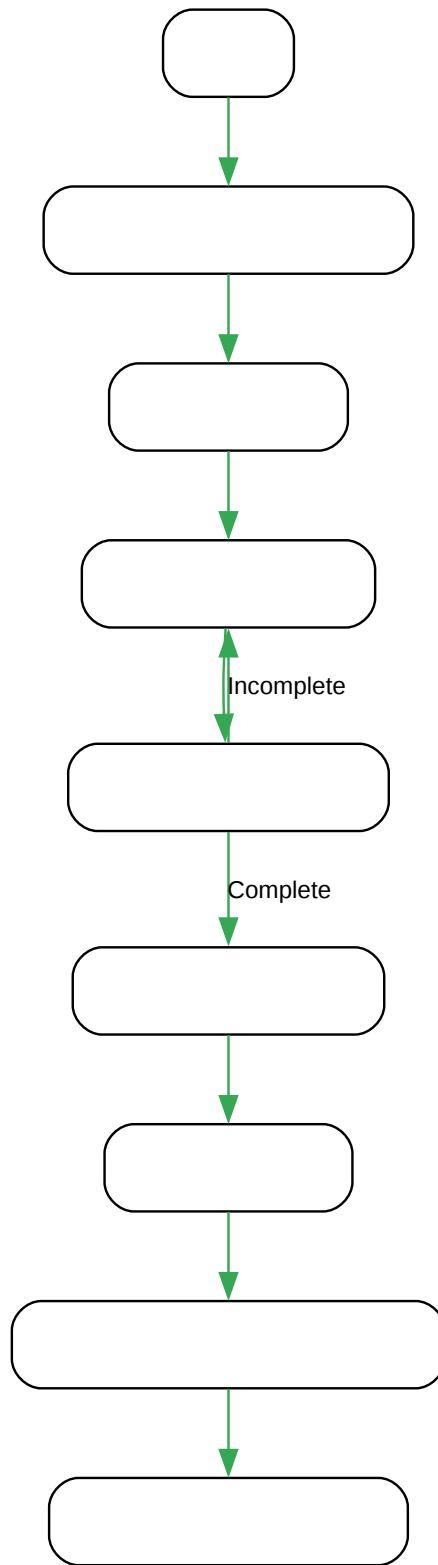
- 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one
- Palladium on carbon (10% Pd/C)
- Methanol (solvent)
- Hydrogen gas source
- Hydrogenation apparatus (e.g., Parr hydrogenator)

- Standard laboratory glassware
- Filtration apparatus

Procedure:

- In a suitable reaction vessel, dissolve 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one in methanol.
- Carefully add 10% Palladium on carbon catalyst to the solution.
- Seal the reaction vessel and connect it to a hydrogenation apparatus.
- Purge the system with hydrogen gas to remove air.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 12-24 hours) or until hydrogen uptake ceases.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Once the reaction is complete, carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Wash the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude **4-Isobutylpyrrolidin-2-one**.
- Purify the crude product by vacuum distillation or column chromatography to yield the pure product.

General Workflow for Synthesis and Purification

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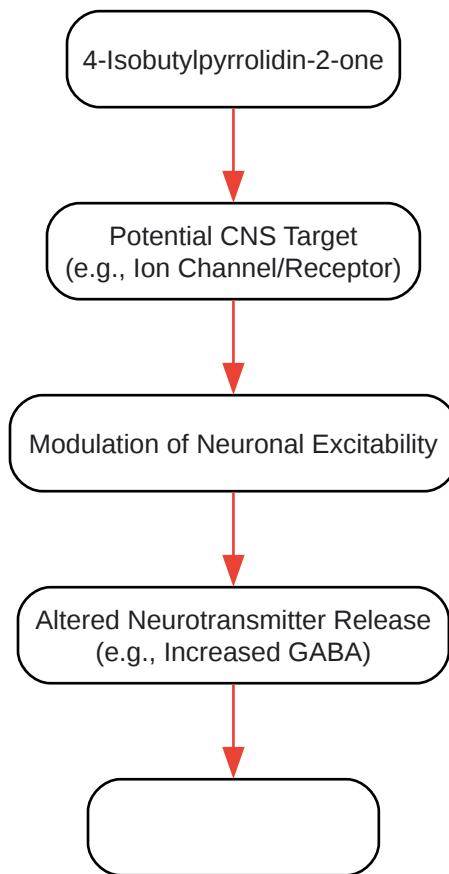
General Workflow for Synthesis and Purification

Biological Activity and Potential Signaling Pathways

While primarily known as a pharmaceutical intermediate, the pyrrolidin-2-one scaffold is present in numerous biologically active compounds, exhibiting a range of activities including anti-cancer, anti-bacterial, and anti-inflammatory effects.^[16] A study has reported the in-vivo evaluation of **4-Isobutylpyrrolidin-2-one** in animal models, suggesting potential anticonvulsant properties.

Given its structural similarity to Pregabalin, which is known to bind to the $\alpha 2\delta$ subunit of voltage-gated calcium channels and modulate neurotransmitter release, it is plausible that **4-Isobutylpyrrolidin-2-one** could interact with components of the central nervous system. A hypothetical signaling pathway could involve the modulation of GABAergic neurotransmission, a common mechanism for anticonvulsant drugs.

Hypothetical Signaling Pathway



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Hypothetical Signaling Pathway

Conclusion

4-Isobutylpyrrolidin-2-one is a molecule of significant pharmaceutical relevance. This guide has provided a comprehensive overview of its theoretical and computational aspects, including its physicochemical properties, predicted spectroscopic data, and insights from computational chemistry. The provided synthesis protocol and discussion of potential biological activity offer a valuable resource for researchers in drug discovery and development. Further experimental validation of the theoretical data presented here will be instrumental in fully elucidating the properties and potential applications of this important lactam derivative.

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